Persicogenin

Übersicht

Beschreibung

Persicogenin is a compound with the CAS Number 28590-40-1 . It is isolated from Rhus retinorrhoea and possesses anti-cancer activity .

Molecular Structure Analysis

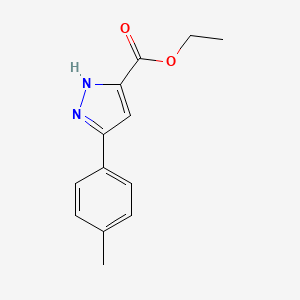

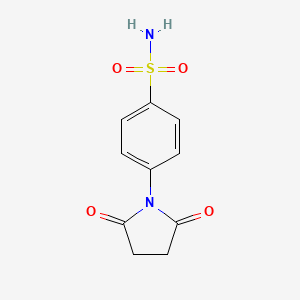

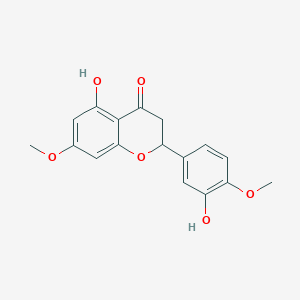

The molecular structure of Persicogenin is represented by the formula C17H16O6 . Its molecular weight is 316.31 . Structure determination of small molecule compounds can be carried out using techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

Persicogenin has a molecular weight of 316.31 . It is a solid substance with a white to off-white color . The storage temperature is -80/-20 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Persicogenin has shown promising results in the field of cancer research. Studies have indicated that it exhibits significant anticancer efficacies . For instance, it has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells . The compound has been observed to induce apoptosis (programmed cell death) in these cells, which is a crucial mechanism for inhibiting cancer proliferation. The upregulation of genes like p53, caspase-3, caspase-9, and Bax, along with superoxide dismutase 1 (SOD1), suggests its potential as a bioactive therapeutic agent .

Anti-inflammatory Properties

Persicogenin also possesses anti-inflammatory properties . It has been found to inhibit leukocyte chemotaxis and the formation of oxygen free radicals . These actions are essential in reducing inflammation and could be beneficial in treating inflammatory diseases.

Wirkmechanismus

Target of Action

Persicogenin, also known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, primarily targets cancer cells such as MCF-7, HeLa, and HT-29 . The compound’s primary targets play a crucial role in the regulation of cell survival and death .

Mode of Action

Persicogenin interacts with its targets by inducing cytotoxicity, reactive oxygen species (ROS) generation, mitochondrial dysfunction, cell cycle dysregulation, and transcriptional regulation . This interaction results in significant changes in the survival rates of the targeted cells .

Biochemical Pathways

Persicogenin affects several biochemical pathways, leading to the upregulation of p53, caspase-3, caspase-9, bax, and superoxide dismutase 1 (SOD1) genes . These affected pathways and their downstream effects contribute to the compound’s anticancer efficacy .

Pharmacokinetics

It is known that the compound’s cytotoxic effects are dose-dependent .

Result of Action

The molecular and cellular effects of Persicogenin’s action include a reduction in cell survival, an increase in ROS generation, mitochondrial injury, cell cycle dysregulation, and the upregulation of certain genes . These effects contribute to the compound’s anticancer activity .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Persicogenin | |

CAS RN |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Persicogenin and where is it found?

A1: Persicogenin is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can Persicogenin be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify Persicogenin and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify Persicogenin in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize Persicogenin. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].

- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify Persicogenin based on its mass-to-charge ratio [].

Q4: Has the structure of Persicogenin been fully elucidated?

A6: Yes, the structure of Persicogenin has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of Persicogenin been identified in nature?

A7: Yes, Persicogenin 3'-glucoside, a glycosylated derivative of Persicogenin, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of Persicogenin derivatives and their potential biological significance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.